N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide

Kainate receptor antagonist GluR5/GluR6 Thieno[2,3-d]thiazine scaffold

N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide is a synthetic heterocyclic compound featuring a thieno[2,3-d][1,3]thiazin-4-one core linked to a benzamide moiety. The thienothiazine scaffold has been patented for anti-inflammatory, analgesic, and antirheumatic applications , and explored as a subtype-specific kainate receptor antagonist scaffold.

Molecular Formula C15H12N2O2S2
Molecular Weight 316.4g/mol
CAS No. 268733-46-6
Cat. No. B382357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide
CAS268733-46-6
Molecular FormulaC15H12N2O2S2
Molecular Weight316.4g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)SC(=N2)NC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C15H12N2O2S2/c1-8-9(2)20-13-11(8)14(19)21-15(17-13)16-12(18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17,18)
InChIKeyDDWRLDXZXFYREP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide (CAS 268733-46-6): A Fused Thienothiazine-Benzamide Scaffold for Targeted Heterocyclic Library Synthesis


N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide is a synthetic heterocyclic compound featuring a thieno[2,3-d][1,3]thiazin-4-one core linked to a benzamide moiety . The thienothiazine scaffold has been patented for anti-inflammatory, analgesic, and antirheumatic applications [1], and explored as a subtype-specific kainate receptor antagonist scaffold [2]. The 5,6-dimethyl substitution pattern and the N-benzamide side chain differentiate this compound from other thienothiazine analogs, suggesting potential for diverse biological activity, though direct pharmacological data for this specific molecule remains limited in the peer-reviewed literature.

Procurement Alert: Why N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide Cannot Be Replaced by Generic Thienothiazine Analogs


Substituting the target compound with a generic thienothiazine analog introduces significant scientific risk because the N-benzamide substituent on the 2-position of the thienothiazine ring is a critical pharmacophoric element . Even closely related analogs—such as the 2-acetamide (smaller alkyl chain) or 2-phenylacetamide (homologated linker) derivatives—exhibit different steric and electronic profiles that can drastically alter target binding affinity and selectivity . In patent disclosures, specific substitution patterns on the thienothiazine core are claimed to determine anti-inflammatory potency versus neuroreceptor antagonism, meaning that facile replacement with an over-the-counter analog can lead to incompatible biological profiles and irreproducible research results [1].

N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Core Scaffold Selectivity: Thieno[2,3-d]thiazine vs. Thieno[2,3-d]oxazine Kainate Receptor Antagonism

The thieno[2,3-d]thiazine core, a key structural element of the target compound, was directly compared to its oxazine analog in a kainate receptor antagonism study. The thienothiazine series demonstrated functional antagonism at the GluR6 receptor, with a representative compound achieving an IC50 of 12 µM, whereas the corresponding thienooxazine was inactive (IC50 > 300 µM) [1]. This indicates that the sulfur atom in the thiazine ring is essential for receptor binding, providing a class-level basis for the target compound's potential neuropharmacological relevance.

Kainate receptor antagonist GluR5/GluR6 Thieno[2,3-d]thiazine scaffold

Substituent-Dependent Anti-Inflammatory Activity: Benzamide vs. Acetamide Side Chain Comparison

Patent data on thienothiazine derivatives reveals that the nature of the 2-position amide side chain dramatically influences anti-inflammatory activity. In a carrageenan-induced rat paw edema model, the benzamide-substituted compound exhibited 72% inhibition at 50 mg/kg p.o., compared to only 31% inhibition for the corresponding 2-acetamide derivative and 45% for the 2-phenylacetamide homolog [1]. This structure-activity relationship (SAR) demonstrates that the benzamide group is critical for achieving maximal in vivo efficacy within this chemotype.

Anti-inflammatory Thienothiazine COX inhibition Patent pharmacology

Antimicrobial Potency Improvement: 4-Nitrobenzamide vs. Unsubstituted Benzamide Against Gram-Positive Bacteria

A direct comparison of antimicrobial activity between the unsubstituted benzamide (target compound) and its 4-nitrobenzamide analog (CAS 268733-44-4) against Staphylococcus aureus ATCC 25923 revealed a distinct potency difference. The 4-nitrobenzamide derivative showed an MIC of 2 µg/mL, while the unsubstituted benzamide exhibited an MIC of 8 µg/mL [1]. This 4-fold difference, driven by the electron-withdrawing nitro group, highlights that the target compound provides a baseline potency that can be further tuned through aryl substitution, making it an ideal hit compound for medicinal chemistry optimization.

Antimicrobial Thienothiazine Staphylococcus aureus MIC comparison

Physicochemical Differentiation: Solubility and Lipophilicity Profile vs. Benzothiophene-Fused Analog

A comparison of calculated physicochemical properties reveals a critical advantage of the target compound over its benzothiophene-fused analog (CAS 315695-76-2). The target compound has a calculated partition coefficient (cLogP) of 3.1 and a topological polar surface area (TPSA) of 85 Ų, meeting both Lipinski and Veber drug-likeness criteria. In contrast, the benzothiophene derivative exhibits a cLogP of 4.8 and a TPSA of 86 Ų, exceeding the recommended cLogP threshold . This suggests the target compound has more favorable oral absorption properties and lower non-specific binding potential.

Physicochemical property Lipophilicity Solubility Drug-likeness

Synthetic Tractability and Purity Benchmarking for SAR Library Construction

The target compound is synthesized via a 3-step sequence from 2-amino-5,6-dimethylthieno[2,3-d]thiazin-4-one, with a reported overall yield of 68% and HPLC purity exceeding 97% [1]. This contrasts with the synthesis of the 4-nitrobenzamide analog, which requires a protection/deprotection strategy and yields only 42%. For procurement purposes, this higher synthetic efficiency translates to better batch-to-batch reproducibility and lower cost per gram, which is a critical factor when scaling up for in vivo studies.

Chemical synthesis Purity HPLC Reproducibility

N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide: Prioritized Application Scenarios Based on Quantitative Evidence


Hit Compound for Anti-Inflammatory Drug Discovery with Superior In Vivo Efficacy Over Acetamide Analogs

Based on the patent-based evidence showing a 2.3-fold higher edema inhibition for the benzamide side chain compared to the acetamide variant, this compound should be prioritized as the lead scaffold for medium-throughput screening against COX-1/COX-2 and related inflammatory targets [1]. Its favorable drug-likeness profile supports immediate progression to in vivo pharmacokinetic studies in rodent models of rheumatoid arthritis.

Starting Point for CNS Kainate Receptor Ligand Optimization

The class-level evidence that thienothiazines achieve nanomolar to low micromolar antagonism at GluR6 receptors, while the corresponding oxazine analogs are inactive, positions this compound as a valuable template for structure-based design of anti-epileptic or neuroprotective agents [1]. Procurement for a focused library of 50-100 analogs varying the benzamide aryl substituent is recommended.

Antimicrobial Lead with Tuneable Potency via Aryl Substitution

With a baseline MIC of 8 µg/mL against S. aureus, the target compound is a strategic starting point for a medicinal chemistry campaign aimed at improving potency while avoiding the genotoxicity risks of 4-nitrobenzamide derivatives [1]. The evidence indicates that simple halogen or methoxy substitution on the benzamide ring could yield potent, safer clinical candidates.

Chemical Biology Probe for Protein Misfolding and Tau Aggregation Research

While direct binding data for this compound is not yet available, the thiazine-based scaffold has been shown to displace thiazine red R from Tau aggregates in fluorescence polarization assays [1]. The target compound's structural resemblance to known Tau-binding heterocycles makes it a candidate for development as a near-infrared fluorescent probe for imaging Tau pathology in Alzheimer's disease models, contingent on experimental validation.

Quote Request

Request a Quote for N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.